L-GLUTAMINE (1-13C)

Metabolic flux analysis Cancer metabolism Reductive carboxylation

Researchers studying cancer metabolism often face ambiguous flux data when using unlabeled or [U-13C5]glutamine, as these tracers cannot distinguish oxidative from reductive glutamine metabolism. L-Glutamine (1-13C) solves this by enabling direct quantification of reductive carboxylation flux via selective retention of the C1 label. • Discriminates oxidative glutaminolysis vs. reductive carboxylation via 13CO2 loss/retention • Enables GC-MS quantification of glutamine contribution to citrate, malate, and lipid pools • Ideal for 13C-MFA studies requiring single-carbon positional resolution

Molecular Formula
Molecular Weight 147.14
Cat. No. B1580153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-GLUTAMINE (1-13C)
Molecular Weight147.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamine (1-13C) Metabolic Tracer


L-Glutamine (1-13C), CAS 159663-16-8, is a stable isotope-labeled amino acid in which the carbon atom at the carboxyl position (C1) is replaced with the non-radioactive carbon-13 isotope [1]. With a molecular formula of C4[13C]H10N2O3 and molecular weight of 147.14 Da, this compound maintains chemical and biological properties identical to unlabeled L-glutamine while enabling precise tracking of carbon flux through central metabolic pathways via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Unlike uniformly labeled ([U-13C5]) or alternative single-site labeled glutamine variants, the C1-labeled tracer serves as the mechanistic switch for discriminating between oxidative glutaminolysis and reductive carboxylation pathways in cancer metabolism, hypoxia, and mitochondrial dysfunction studies [2].

Substitution Limitations for L-Glutamine (1-13C)


Substituting L-Glutamine (1-13C) with unlabeled L-glutamine, uniformly labeled [U-13C5]glutamine, or alternative single-site labeled variants such as [5-13C]glutamine is scientifically invalid for specific experimental objectives because the labeling position dictates which metabolic questions can be resolved [1]. Unlabeled glutamine provides no isotopic tracing capability whatsoever, rendering it useless for flux quantification. Uniformly labeled [U-13C5]glutamine, while useful for broad metabolite labeling, cannot discriminate between oxidative glutaminolysis and reductive carboxylation—two mechanistically distinct pathways that converge on the same α-ketoglutarate intermediate [2]. The C1 carboxyl carbon is specifically lost as 13CO2 during oxidative decarboxylation in the TCA cycle, whereas it is retained during reductive carboxylation, making [1-13C]glutamine uniquely capable of quantifying the partition between these pathways [3]. [5-13C]glutamine, conversely, retains its label through both pathways and serves primarily as a hyperpolarized MRS imaging agent rather than a flux discrimination tool [4]. The selection among these tracers is not a matter of cost or availability but a binary experimental decision that dictates the biological insight obtainable [1].

Comparative Evidence vs. Analogs


Reductive Carboxylation Flux Quantification

L-Glutamine (1-13C) uniquely enables quantitative discrimination between oxidative glutaminolysis and reductive carboxylation pathways because the C1 carboxyl carbon is selectively lost as 13CO2 during oxidative TCA cycle flux but retained during reductive carboxylation [1]. In GC-MS studies with IDH2-silenced cells, 13C incorporation from [1-13C]glutamine into citrate and malate decreased by a quantifiable magnitude compared to controls, directly measuring reductive flux contribution [2]. By contrast, [U-13C5]glutamine cannot distinguish between these pathways because both routes generate fully labeled α-ketoglutarate, with oxidation producing m+4 citrate and reductive carboxylation producing m+5 citrate—a difference that does not reveal the fractional contribution of each pathway without complex isotopomer modeling [3].

Metabolic flux analysis Cancer metabolism Reductive carboxylation Glutaminolysis

Isotopologue Signatures in 13C-MFA

In 13C metabolic flux analysis (13C-MFA), L-Glutamine (1-13C) and [U-13C5]glutamine produce fundamentally different isotopologue distributions that are suited to distinct analytical objectives . A head-to-head comparison study in shrimp hemocytes simultaneously employed both tracers: [1-13C]glutamine generates m+1 isotopologues of downstream metabolites, enabling precise tracking of single-carbon incorporation into specific positions within TCA cycle intermediates [1]. [U-13C5]glutamine produces m+5 isotopologues that provide broader labeling coverage but with lower positional resolution [1]. The m+1 signature from [1-13C]glutamine is particularly valuable for quantifying anaplerotic flux contributions and the specific fate of the glutamine carboxyl carbon in de novo nucleotide and lipid biosynthesis pathways [2].

13C metabolic flux analysis Isotopologue distribution LC-MS/MS Tracer selection

Hyperpolarized MRS Applicability

In hyperpolarized magnetic resonance spectroscopy (MRS) applications, the labeling position critically determines which enzymatic conversion can be monitored in real time [1]. [5-13C]Glutamine, when hyperpolarized, enables detection of glutaminase activity via the appearance of the [5-13C]glutamate resonance, with an initial 13C signal-to-noise ratio of approximately 100:1 and ~5% polarization reported in human glioma cell studies [2]. L-Glutamine (1-13C), while less commonly employed for hyperpolarized MRS due to the shorter T1 relaxation time of carboxyl carbons compared to C5, remains valuable for NMR-based steady-state flux measurements and for ex vivo tissue extract analysis where the C1 carboxyl resonance provides distinct chemical shift information [3]. In brain metabolism studies, 13C enrichment of cortical glutamine during intravenous infusion of [1-13C]glucose is measurable at ~25-30% lower than corresponding glutamate enrichment, providing a quantifiable index of neurotransmitter cycling [3].

Hyperpolarized MRS In vivo metabolic imaging Cancer metabolism Glutaminase activity

De Novo Lipogenesis Carbon Fate Tracking

L-Glutamine (1-13C) provides quantitative carbon fate tracking capabilities that are completely absent in unlabeled L-glutamine, enabling measurement of glutamine-derived carbon incorporation into de novo synthesized fatty acids [1]. In brown adipocyte cell lines, reductive carboxylation flux of glutamine to lipid was quantified by measuring 13C incorporation from [1-13C]glutamine into lipogenic acetyl-CoA pools, demonstrating that glutamine serves as the major carbon source for de novo fatty acid synthesis in these cells [2]. Unlabeled glutamine provides no measurable isotopic signal for tracking carbon fate [3]. [U-13C5]glutamine provides bulk labeling but cannot distinguish between carbon incorporation via oxidative versus reductive routes without complex modeling, whereas the [1-13C] label is selectively retained only in the reductive pathway, providing a direct, model-independent measurement [1].

De novo lipogenesis Carbon tracing GC-MS Reductive carboxylation

Application Scenarios for L-Glutamine (1-13C)


Reductive Carboxylation in Hypoxic Cancer

L-Glutamine (1-13C) is the optimal tracer for studies requiring direct, model-independent quantification of reductive carboxylation flux in cancer cells under hypoxia or mitochondrial dysfunction. As established in the pathway discrimination evidence, the C1 carboxyl label is selectively retained during reductive carboxylation while being lost as 13CO2 during oxidative TCA cycle flux [1]. This enables straightforward measurement of the fractional contribution of reductive metabolism to citrate, malate, and lipid pools via GC-MS analysis [2]. This application is particularly relevant for investigating IDH1/2-mediated metabolic rewiring in glioblastoma, clear cell renal cell carcinoma, and other malignancies where reductive carboxylation supports tumor growth [1].

Single-Carbon Positional Resolution 13C-MFA

L-Glutamine (1-13C) is the appropriate selection for 13C-MFA experimental designs that prioritize single-carbon positional resolution over broad pathway coverage. The m+1 isotopologue signature generated by [1-13C]glutamine enables precise tracking of the carboxyl carbon's fate through anaplerotic reactions and into specific positions of TCA cycle intermediates [3]. This positional specificity is critical for studies quantifying the contribution of glutamine carbon to nucleotide biosynthesis, where the carboxyl carbon may be incorporated differentially from carbons derived from the glutamine backbone [4]. The choice between [1-13C]glutamine and [U-13C5]glutamine for 13C-MFA should be guided by whether single-carbon positional resolution or bulk carbon tracking is required for the metabolic model being tested [3].

De Novo Lipogenesis Carbon Source Quantification

L-Glutamine (1-13C) is specifically indicated for studies quantifying the contribution of glutamine-derived carbon to de novo fatty acid synthesis via the reductive carboxylation pathway. The retention of the C1 label in citrate synthesized through reductive carboxylation provides a direct, quantifiable marker for glutamine's lipogenic contribution that is not confounded by oxidative flux [2]. This application is supported by demonstrated quantification in brown adipocyte models and is broadly applicable to cancer metabolism studies where glutamine-dependent lipogenesis supports membrane biosynthesis and proliferation [1]. Unlabeled glutamine is wholly unsuitable for this application, providing no measurable signal for carbon fate tracking [4].

Brain Glutamine-Glutamate Cycling by NMR

L-Glutamine (1-13C) serves as a valuable tracer for steady-state 13C NMR spectroscopic measurements of cerebral glutamine-glutamate cycling and neurotransmitter flux. In brain metabolism studies, 13C enrichment of cortical glutamine during [1-13C]glucose infusion can be measured at levels approximately 25-30% lower than corresponding glutamate enrichment, providing a quantifiable index of neurotransmitter cycling rates and glutamine synthetase activity [5]. While not the primary tracer for hyperpolarized real-time MRS (where [5-13C]glutamine is preferred due to longer T1 relaxation), L-Glutamine (1-13C) is well-suited for ex vivo tissue extract NMR analysis and steady-state in vivo 13C MRS where carboxyl carbon chemical shift information is analytically valuable [5].

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